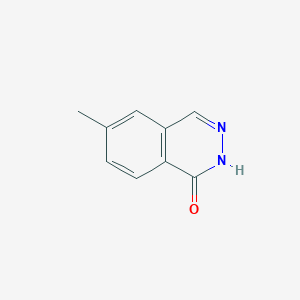

6-methylphthalazin-1(2H)-one

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the realm of drug discovery and medicinal chemistry. openmedicinalchemistryjournal.comnih.gov These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are prevalent in a vast array of natural products, including alkaloids, vitamins, and hormones. nih.govrsc.orgnih.gov Their significance stems from their ability to engage in various biological interactions, often mimicking endogenous metabolites and binding to physiological targets with high affinity and specificity. openmedicinalchemistryjournal.com

Approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle, underscoring their structural importance in pharmaceutical design. nih.govrsc.orgnih.gov The presence of nitrogen atoms can confer several advantageous properties to a molecule, such as improved stability, the capacity to form hydrogen bonds with biological macromolecules like DNA and proteins, and the ability to modulate physicochemical properties like solubility and bioavailability. nih.gov This versatility has led to the development of numerous synthetic nitrogen-containing heterocyclic drugs with a wide range of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.govijsrtjournal.com

Phthalazin-1(2H)-one as a Privileged Pharmacophore and Versatile Scaffold in Chemical Biology

The phthalazin-1(2H)-one nucleus is recognized as a "privileged pharmacophore" in medicinal chemistry. researchgate.netnih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile scaffold for the development of diverse therapeutic agents. researchgate.net Although relatively rare in natural products, the phthalazinone core has proven to be a valuable synthetic platform. researchgate.netresearchgate.net

The versatility of the phthalazin-1(2H)-one scaffold is attributed to its unique structural and electronic properties. nih.gov The fused ring system provides a rigid backbone, while the presence of nitrogen atoms and a carbonyl group allows for a variety of intermolecular interactions, including hydrogen bonding and pi-stacking. researchgate.net This enables phthalazinone derivatives to interact with a wide range of biological targets, such as enzymes and receptors. researchgate.netresearchgate.net Consequently, this scaffold has been extensively utilized in the design of compounds with a broad spectrum of pharmacological activities. researchgate.netnih.govnih.gov

Historical Perspectives and Evolution of Phthalazinone Derivatives in Pharmaceutical Sciences

The investigation of phthalazinone derivatives in the pharmaceutical sciences has a rich history, with early research focusing on their synthesis and fundamental chemical properties. The initial preparation of the parent compound, phthalazin-1(2H)-one, involved the reaction of 3-hydroxyphthalimidine with hydrazine (B178648). Over time, the nomenclature was standardized, and the compound became recognized as a fundamental building block within the broader phthalazine (B143731) family.

The mid-20th century saw an expansion of research into the synthetic applications and derivatization of the phthalazinone core. Scientists began to explore its potential as an intermediate in the synthesis of more complex pharmaceutical compounds. This led to the discovery of a wide array of derivatives with diverse pharmacological activities, establishing the phthalazinone scaffold as a significant area of interest in medicinal chemistry. researchgate.netosf.io The development of drugs such as hydralazine (B1673433) for hypertension and, more recently, olaparib (B1684210) for cancer treatment, highlights the enduring therapeutic importance of this chemical class. researchgate.netnih.gov

Overview of Diverse Pharmacological Activities Associated with the Phthalazinone Core

The phthalazinone core is a versatile scaffold that has been incorporated into a wide range of biologically active compounds. nih.govosf.io Derivatives of phthalazin-1(2H)-one have demonstrated a remarkable breadth of pharmacological activities, making them attractive candidates for drug development. researchgate.netnih.govnih.gov

These activities include:

Anticancer: Phthalazinone derivatives, such as the PARP inhibitor olaparib, have shown significant efficacy in treating various cancers. researchgate.netnih.govnih.gov

Anti-inflammatory and Analgesic: Certain derivatives exhibit potent anti-inflammatory and pain-relieving properties. researchgate.netresearchgate.netnih.gov

Antihypertensive and Vasorelaxant: The ability of some phthalazinones to relax blood vessels has led to their use in treating high blood pressure. researchgate.netresearchgate.net

Antimicrobial and Antifungal: The scaffold has been used to develop agents that combat bacterial and fungal infections. osf.ionih.govbeilstein-journals.org

Antidiabetic: Some derivatives have shown potential in managing diabetes. researchgate.netresearchgate.netosf.io

Antihistaminic and Antiasthmatic: Phthalazinones have been investigated for their potential in treating allergic conditions and asthma. researchgate.netnih.govnih.gov

Antidepressant and Anticonvulsant: The scaffold has also been explored for its effects on the central nervous system. researchgate.netresearchgate.net

This wide range of biological activities underscores the importance of the phthalazinone scaffold as a privileged structure in medicinal chemistry. researchgate.netnih.govnih.gov

Chemical Profile of 6-methylphthalazin-1(2H)-one

This section details the synthesis, chemical properties, and structural characteristics of the specific compound this compound.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various established chemical routes. A common approach involves the cyclocondensation of a substituted 2-acylbenzoic acid with hydrazine or its derivatives. mdpi.com For instance, 4-methyl-2-acetylbenzoic acid can be reacted with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux to yield this compound. mdpi.com

Further derivatization is also common. For example, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one was synthesized by treating the corresponding benzalphthalide (B177156) with methyl hydrazine. mdpi.com Another example is the synthesis of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives, which was accomplished via a seven-step route starting from 3-hydroxy-acetophenone. nih.govacs.org

Table 1: Spectroscopic Data for a Representative Phthalazinone Derivative

| Spectroscopic Technique | Data for 4-(4-Methoxybenzyl)-2-methylphthalazin-1(2H)-one jst.go.jp |

| IR (KBr, cm⁻¹) | 3199 (NH), 1661 (C=O), 1610 (C=N) |

| ¹H-NMR (400 MHz, DMSO-d₆, δ ppm) | 3.69 (s, 3H, OCH₃), 4.22 (s, 2H, CH₂Ar), 7.33–8.34 (m, 4H, ArH), 12.74 (s, 1H, NH, D₂O exchangeable) |

| ¹³C-NMR (100 MHz, DMSO-d₆, δ ppm) | 35.13, 55.79, 113.39, 122.51, 126.15, 127.36, 128.56, 130.23, 132.19, 133.62, 153.44, 154.33, 156.09, 163.14 |

| MS (m/z) | 266 [M⁺] |

This table presents data for a related derivative to illustrate typical characterization values.

Chemical Reactions and Derivatizations

The this compound scaffold can undergo a variety of chemical reactions, allowing for the synthesis of a diverse range of derivatives. The nitrogen at the 2-position can be readily alkylated. For instance, N-allylation can be achieved using allyl bromide in the presence of a base like potassium carbonate. researchgate.net

The methyl group on the phthalazinone ring can also be a site for further functionalization, although reactions involving the core ring system are more common. The chlorine atom in derivatives like 6-chloro-4-methyl-1(2H)-phthalazinone can be displaced through nucleophilic substitution reactions. Furthermore, the carbonyl group can participate in various condensation reactions.

Derivatization at the 4-position is also a common strategy. For example, 4-benzyl-2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)phthalazin-1(2H)-one was synthesized from the corresponding hydrazide precursor. jst.go.jp These examples highlight the versatility of the this compound core for creating libraries of compounds for biological screening.

Structural Elucidation and Physicochemical Properties

The structure of this compound and its derivatives is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). mdpi.comjst.go.jpjst.go.jp X-ray crystallography can provide definitive information about the three-dimensional structure in the solid state.

Table 2: Physicochemical Properties of a Related Phthalazinone

| Property | Value for 6-chloro-4-methyl-1(2H)-phthalazinone nih.gov |

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

This table presents data for a closely related compound to provide an indication of the physicochemical properties.

Biological and Pharmacological Profile

The biological and pharmacological activities of this compound and its derivatives are of significant interest in the field of medicinal chemistry.

Documented Pharmacological Activities

Derivatives of this compound have been investigated for a range of pharmacological activities. Notably, some have been explored as potential anticancer agents. For example, certain 4-substituted-2-methylphthalazin-1(2H)-one derivatives have shown inhibitory activity against cancer cell lines. mdpi.com

Additionally, antifungal activity has been reported for some derivatives. The compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one demonstrated significant antifungal activity against various pathogenic fungi. mdpi.com Furthermore, a series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives were designed and synthesized as potential herbicides, acting as inhibitors of acetohydroxyacid synthase (AHAS). nih.govacs.org

Mechanism of Action and Biological Targets

The mechanisms of action for this compound derivatives vary depending on their specific structure and the biological context. In the case of anticancer activity, some phthalazinone derivatives function as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. researchgate.netnih.gov By inhibiting PARP, these compounds can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair pathways.

For the antifungal derivatives, the precise mechanism may involve disruption of the fungal cell membrane or inhibition of essential fungal enzymes. mdpi.com The herbicidal derivatives of this compound have been shown to inhibit acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. nih.govacs.org

Relevant Patents and Preclinical Research

Several patents have been filed that include derivatives of this compound, highlighting their commercial potential. For instance, a patent application describes phthalazine derivatives, including those with a methyl group at the 6-position, as inhibitors of PARP1, PARP2, and/or tubulin for the treatment of cancer. google.comgoogleapis.com Another patent focuses on novel compounds, some of which are derivatives of this compound, as PARP inhibitors. google.com

Preclinical research has demonstrated the potential of these compounds. For example, studies have shown the in vitro cytotoxicity of certain phthalazinone derivatives against various cancer cell lines. nih.gov The antifungal and herbicidal activities of other derivatives have also been demonstrated in preclinical models. mdpi.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

6-methyl-2H-phthalazin-1-one |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)5-10-11-9(8)12/h2-5H,1H3,(H,11,12) |

InChI Key |

CPFLELOIZHQGPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Methylphthalazin 1 2h One

General Synthetic Approaches to Phthalazin-1(2H)-one Derivatives

The synthesis of the phthalazinone core has been a subject of extensive research, leading to the development of several reliable methods. These strategies often involve the construction of the heterocyclic ring from acyclic precursors.

Cyclocondensation Reactions and Their Variants

Cyclocondensation reactions are a cornerstone in the synthesis of phthalazin-1(2H)-one derivatives. nih.gov This approach typically involves the reaction of a dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

A prevalent method utilizes the condensation of 2-acylbenzoic acids with hydrazine hydrate (B1144303). researchgate.net The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the phthalazinone ring. ekb.eg The versatility of this method allows for the synthesis of a wide array of substituted phthalazinones by varying the substituents on both the 2-acylbenzoic acid and the hydrazine. bu.edu.eg For instance, using substituted phenylhydrazines leads to N-aryl phthalazinones. researchgate.net

Modifications to the classical cyclocondensation methods have been developed to improve efficiency and environmental compatibility. These include multicomponent strategies, such as the [3+2+1] three-component approach, which offer higher synthetic efficiency. nih.gov Furthermore, the use of catalysts like heteropolyacids has been shown to promote the reaction under milder conditions, often leading to excellent yields. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate cyclocondensation reactions, significantly reducing reaction times. sci-hub.seresearchgate.net

Friedel-Crafts Acylation as a Precursor Strategy

Friedel-Crafts acylation is a key strategy for preparing the 2-acylbenzoic acid precursors required for phthalazinone synthesis. bu.edu.egsciforum.net This reaction involves the acylation of an aromatic compound with a phthalic anhydride (B1165640) derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. esmed.org

For example, the reaction of phthalic anhydride with a substituted benzene (B151609) derivative can introduce the necessary acyl group ortho to a carboxylic acid function. The resulting 2-aroylbenzoic acid can then be cyclized with hydrazine to form the desired 4-arylphthalazinone. esmed.org This two-step process, involving Friedel-Crafts acylation followed by cyclization, is a widely used and adaptable route to various phthalazinone derivatives. The choice of the aromatic substrate in the Friedel-Crafts step determines the nature of the substituent at the 4-position of the phthalazinone ring. esmed.org

Ortho-Substituent Cyclization Methodologies

Ortho-substituent cyclization represents another important class of synthetic methods for phthalazinones. These strategies often start with a benzene ring bearing two ortho substituents that can react to form the heterocyclic ring.

One such approach involves the use of o-halobenzaldehydes or o-halomethyl benzoates. For instance, a palladium-catalyzed one-pot synthesis of phthalazinones has been described starting from 2-halomethyl benzoates, paraformaldehyde, and aryl hydrazines. researchgate.net Another method reports the carbonylation of 2-bromobenzaldehydes with hydrazines, using a cobalt carbonyl complex as the source of carbon monoxide, to construct the phthalazinone ring. researchgate.net

A notable strategy for creating substituted methylphthalazin-1-one derivatives involves a seven-step route starting from 3-hydroxy-acetophenone. This ortho-substituent cyclization strategy was designed to produce specific herbicidal lead structures. nih.govacs.org Furthermore, transition-metal-catalyzed C-H activation has emerged as a powerful tool. For example, ruthenium(II)-catalyzed ortho-C(sp2)–H hydroxyalkylation of phthalazinones using ethyl glyoxalate has been reported, demonstrating the regioselective functionalization of the phthalazinone core. researchgate.net

Specific Synthetic Pathways for 6-Methylphthalazin-1(2H)-one

While general methods provide access to the phthalazinone scaffold, the synthesis of specifically substituted derivatives like this compound requires tailored strategies to ensure correct regiochemistry and optimal yields.

Regioselective Introduction of the Methyl Group at the C-6 Position

The regioselective synthesis of this compound is crucial for its specific applications. One direct approach involves starting with a precursor that already contains the methyl group at the desired position. For example, using 4-methylphthalic anhydride as a starting material in a condensation reaction with hydrazine would theoretically yield a mixture of 6-methyl and 7-methyl isomers. Separating these isomers can be challenging.

A more controlled approach involves the synthesis of 6-chloro-4-(aminomethyl)phthalazin-1(2H)-one from 4-chlorobenzamide, which can then be further modified. acs.org Another route starts from 5-bromoisobenzofuran-1(3H)-one, which is converted to 6-bromophthalazin-1(2H)-one. The bromo-substituent can then be replaced by a methyl group through a suitable cross-coupling reaction. acs.orghawaii.edu

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the regioselective introduction of methyl groups onto an aromatic ring. Starting with a halogenated phthalazinone precursor, such as 6-bromophthalazin-1(2H)-one, a methyl group can be introduced using a methylboronic acid or its ester in the presence of a palladium catalyst.

Synthetic Route Optimization for Yield and Purity

Optimizing the synthetic route for this compound is essential for obtaining high yields and purity, which are critical for its use in research and development. whiterose.ac.uk This involves a systematic evaluation of reaction parameters such as solvent, temperature, catalyst, and reaction time. whiterose.ac.uk

One factor at a time (OFAT) is a traditional optimization method where one parameter is varied while others are kept constant. whiterose.ac.uk However, modern approaches like Design of Experiments (DoE) offer a more robust and efficient way to optimize reactions by simultaneously varying multiple factors and analyzing their interactions. whiterose.ac.uk

For the synthesis of phthalazinones, key parameters to optimize include the temperature during cyclization (often between 60–80°C) and the stoichiometric ratio of hydrazine to the intermediate. Careful control of these parameters can minimize the formation of side products. Purification is typically achieved through recrystallization from solvents like ethanol (B145695) or chloroform (B151607) to achieve high purity (>95%). Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for phthalazinone synthesis. researchgate.net

Below is an interactive data table summarizing key parameters and outcomes for different synthetic approaches to phthalazinone derivatives, which can be adapted for the optimization of this compound synthesis.

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yield | Reference |

| Cyclocondensation | 2-Acylbenzoic acid, Hydrazine hydrate | - | Ethanol, Reflux | >80% | |

| Cyclocondensation | Phthalaldehydic acid, Phenyl hydrazines | Heteropolyacids (HPAs) | CHCl3, Catalytic | Very Good | researchgate.net |

| Friedel-Crafts Acylation & Cyclization | Phthalic anhydride, Substituted phenol | AlCl3, Hydrazine | Acetic acid, Reflux | Good | |

| Ortho-Substituent Cyclization | 3-Hydroxy-acetophenone | Multiple steps | - | - | nih.govacs.org |

| Microwave-Assisted Synthesis | Benzalphthalides, Methylhydrazine | SiO2 | 350 W, 1-6 min | 60-70% | researchgate.net |

This table can be filtered and sorted to compare different synthetic strategies and their outcomes, aiding in the selection and optimization of the most suitable route for producing this compound.

Strategic Derivatization of the Phthalazin-1(2H)-one Core

The phthalazin-1(2H)-one nucleus, and specifically its 6-methyl variant, serves as a "privileged building block" in drug development due to the wide array of pharmacological activities its derivatives possess. nih.gov Key to unlocking this potential is the strategic modification of the core at several key positions, primarily the N-2 and C-4 locations.

N-Alkylation and N-Substitution Reactions at the N-2 Position

The nitrogen at the N-2 position of the phthalazinone ring is a primary site for derivatization, often accomplished through N-alkylation. This reaction typically involves treating the parent phthalazinone with an alkyl or substituted alkyl halide in the presence of a base. For instance, the synthesis of N-2 ethyl and allyl derivatives of a C-4 substituted phthalazinone was achieved through direct alkylation using the corresponding alkyl or alkenyl bromide. nih.gov

Studies have shown that the nature of the substituent at the N-2 position is critical for biological activity. For example, in a series of antifungal phthalazinones, N-2 methylated analogues displayed fair to good inhibitory results, whereas derivatives without a methyl group at this position were inactive. nih.gov Further modifications, such as replacing the N-2 methyl group with an ethyl or allyl group, resulted in reduced or complete loss of activity, highlighting the sensitivity of the structure-activity relationship to changes at this site. nih.gov

A common strategy involves introducing a functionalized chain at the N-2 position, which can serve as a linker for further modifications. The reaction of a phthalazinone with reagents like 2-chloroethanol (B45725) or ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in a solvent like dry acetone (B3395972) yields hydroxyl or ester functionalities, respectively, at the end of an ethyl chain on the N-2 nitrogen. jpsbr.org These functional groups can then be used to build more complex molecules. For example, an ester can be converted to an acid hydrazide by reacting with hydrazine hydrate, creating a key intermediate for synthesizing heterocyclic appendages. derpharmachemica.comderpharmachemica.com

| Starting Material | Reagent | Conditions | Product | Reference |

| 4-(4-Chlorobenzyl)-6(7)-methylphthalazin-1(2H)-one | Ethyl bromide / Allyl bromide | - | N-Ethyl / N-Allyl derivative | nih.gov |

| 4-(3-Chloro-4-methylphenyl)phthalazin-1(2H)-one | 2-Chloroethanol | K₂CO₃, dry acetone, reflux | 2-(2-Hydroxyethyl) derivative | jpsbr.org |

| 4-(3-Chloro-4-methylphenyl)phthalazin-1(2H)-one | Ethyl chloroacetate | K₂CO₃, dry acetone, reflux | Ethyl (1-oxo-phthalazin-2(1H)-yl)acetate derivative | jpsbr.org |

| Phthalazin-1(2H)-one | Propylene Carbonate | Na₂CO₃, CaCl₂, heat | 2-(2-Hydroxypropyl)phthalazin-1(2H)-one | mdpi.com |

C-Substitution Reactions at the C-4 Position (e.g., Chloromethylation)

The C-4 position of the phthalazinone ring is another critical site for modification that significantly influences the compound's properties. Substituents are often introduced at this position during the initial synthesis of the ring system itself, for example, by condensing a substituted 2-benzoylbenzoic acid with hydrazine. jpsbr.org However, post-synthesis modification is also possible.

One notable transformation is chloromethylation. While direct chloromethylation can be challenging, a related strategy involves the functionalization of a pre-existing group at C-4. For instance, a 4-methyl group can be brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to yield a 4-(bromomethyl) derivative. researchgate.net This bromomethyl group is a versatile intermediate that can be converted into other functionalities. For example, it can be used to link the phthalazinone core to other scaffolds, such as in the synthesis of dithiocarbamate (B8719985) hybrids where a 4-(aminomethyl) derivative serves as the key precursor. nih.govresearchgate.net

Research has underscored the importance of the C-4 substituent. In a study on antifungal agents, a 4-(4-chlorobenzyl) group was identified as a key feature for potent activity. nih.govosf.io The presence of this specific group at C-4, combined with a methyl group at N-2, yielded the most active compound against several fungal strains. nih.gov

| Precursor | Reaction | Intermediate/Product | Purpose | Reference |

| 4-Methylphthalazin-1(2H)-one | Bromination with NBS, (BzO)₂ | 4-(Bromomethyl)phthalazin-1(2H)-one | Versatile intermediate for further substitution | researchgate.net |

| 4-(Bromomethyl) derivative | Gabriel Synthesis (via phthalimide) | 4-(Aminomethyl) derivative | Precursor for hybridization (e.g., with dithiocarbamates) | nih.govresearchgate.net |

Incorporation of Fused or Appended Heterocyclic Moieties (e.g., Oxadiazoles, Thiadiazoles, Triazoles)

A widely employed strategy to diversify the biological profile of phthalazinones is the attachment of other heterocyclic rings, such as oxadiazoles, thiadiazoles, and triazoles. These are typically appended to the N-2 position via a short linker. The common synthetic pathway begins with the N-alkylation of the phthalazinone with ethyl chloroacetate, followed by hydrazinolysis to form an acetohydrazide intermediate (a hydrazide derivative). derpharmachemica.comderpharmachemica.comfayoum.edu.eg This hydrazide is a crucial building block for forming various five-membered heterocycles.

Oxadiazoles: The acetohydrazide intermediate can be cyclized to form a 1,3,4-oxadiazole (B1194373) ring. One method involves reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) to form a dithiocarbazate salt, which is then refluxed in ethanol to yield an oxadiazole-thione. derpharmachemica.comresearchgate.net Another approach is the reaction of the acid hydrazide with ethyl chloroformate. derpharmachemica.comderpharmachemica.com

Thiadiazoles: 1,3,4-Thiadiazole moieties can be synthesized from the same dithiocarbazate intermediate by treating it with a dehydrating agent like concentrated sulfuric acid at room temperature. derpharmachemica.comresearchgate.net Thiadiazoles can also be formed from thiosemicarbazide (B42300) precursors. sbq.org.br

Triazoles: The 1,2,4-triazole (B32235) ring system is another common addition. The oxadiazole derivative can be converted into an N-amino triazole by condensation with hydrazine hydrate. derpharmachemica.comderpharmachemica.comresearchgate.net Alternatively, the dithiocarbazate intermediate can be reacted with hydrazine hydrate to directly form an amino-thioxo-triazole derivative. derpharmachemica.comresearchgate.net

These heterocyclic appendages are known to possess a wide range of biological activities, and their incorporation into the phthalazinone structure is a proven method for generating novel compounds with enhanced or new therapeutic properties. ijper.orgchemmethod.com

| Heterocycle | Synthetic Precursor | Key Reagents | Resulting Moiety | Reference(s) |

| Oxadiazole | Phthalazin-2-yl-acetohydrazide | 1. CS₂, KOH 2. Reflux in ethanol | 5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl | derpharmachemica.comresearchgate.net |

| Thiadiazole | Potassium dithiocarbazate (from hydrazide) | Conc. H₂SO₄ | 5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl | derpharmachemica.comresearchgate.net |

| Triazole | 1,3,4-Oxadiazole derivative | Hydrazine hydrate | 4-Amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl | derpharmachemica.comderpharmachemica.comresearchgate.net |

| Triazole | Potassium dithiocarbazate (from hydrazide) | Hydrazine hydrate | 4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl | derpharmachemica.comresearchgate.net |

Molecular Hybridization with Other Bioactive Scaffolds (e.g., Dithiocarbamates)

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been successfully applied to the phthalazinone scaffold. nih.govresearchgate.net Dithiocarbamates, known for their own biological activities, have been hybridized with phthalazinones to create novel potential anticancer agents. nih.govnih.gov

The synthesis of these hybrids involves placing the dithiocarbamate moiety at either the N-2 or C-4 position of the phthalazinone core. nih.gov The general approach requires the synthesis of an aminoalkyl phthalazinone intermediate.

N-2 Hybridization: The phthalazinone is first N-alkylated with a dihaloalkane (e.g., 1,2-dibromoethane). mdpi.com The resulting bromoalkyl phthalazinone is then converted to an aminoalkyl phthalazinone, often via Gabriel synthesis. mdpi.com

C-4 Hybridization: A 4-methylphthalazinone is brominated to a 4-(bromomethyl) derivative, which is then converted to a 4-(aminomethyl)phthalazinone. researchgate.netresearchgate.net

The key final step involves a one-pot reaction where the aminoalkyl phthalazinone is treated with carbon disulfide and a base (such as K₃PO₄), followed by the addition of an appropriate alkyl halide (e.g., benzyl (B1604629) bromide) to form the final dithiocarbamate hybrid. nih.govresearchgate.net This modular approach allows for the synthesis of a library of hybrid compounds by varying the linker length, the substitution on the phthalazinone core, and the group attached to the sulfur of the dithiocarbamate. nih.gov

| Hybrid Position | Key Intermediate | Synthesis of Intermediate | Final Hybridization Step | Reference(s) |

| N-2 | 2-(2-Aminoethyl)phthalazin-1(2H)-one | N-alkylation with 1,2-dibromoethane, followed by Gabriel synthesis | One-pot reaction with CS₂/K₃PO₄ and an alkyl bromide | nih.govmdpi.com |

| C-4 | 4-(Aminomethyl)-2-methylphthalazin-1(2H)-one | Bromination of 4-methyl group, followed by Gabriel synthesis | One-pot reaction with CS₂/K₃PO₄ and an alkyl bromide | nih.govresearchgate.net |

Catalytic Approaches and Reaction Conditions in Phthalazinone Synthesis

The fundamental synthesis of the phthalazinone ring itself typically involves the condensation of a 2-acylbenzoic acid derivative with hydrazine. jpsbr.orgscispace.com Researchers have developed various catalytic methods to improve the efficiency, yield, and environmental friendliness of this transformation.

A simple and efficient method involves the reaction of phthalaldehydic acid with a substituted hydrazine using a catalytic amount of an organic acid, such as oxalic acid, in water. tandfonline.comresearchgate.net This water-mediated approach offers advantages like short reaction times, easy work-up, and the use of an inexpensive, environmentally benign catalyst. tandfonline.com The proposed mechanism involves protonation of the carbonyl group by the acid catalyst, facilitating the nucleophilic attack by hydrazine, followed by dehydrative cyclization. tandfonline.comresearchgate.net

Heteropolyacids (HPAs) have also been employed as heterogeneous and recyclable catalysts for this reaction, demonstrating good yields in solvents like chloroform. researchgate.net For reactions requiring higher atom economy and greener conditions, catalyst- and solvent-free methods have been developed. These reactions can be performed by simply heating the substrates (e.g., phthalaldehydic acid and hydrazine) together, achieving nearly quantitative yields in a short time (20-60 minutes) and allowing for simple purification by crystallization. scispace.com

In more complex synthetic routes, transition metal catalysts are used. A palladium-catalyzed one-pot synthesis of phthalazinones has been described using 2-halomethyl benzoates, paraformaldehyde (as a carbon source), and aryl hydrazines. acs.org This highlights the diverse catalytic tools available for constructing the core phthalazinone scaffold.

| Catalyst | Substrates | Conditions | Advantages | Reference(s) |

| Oxalic Acid | Phthalaldehydic acid, Phenyl hydrazine | Water, reflux (20-30 min) | Simple, short reaction time, inexpensive catalyst, good yields, water-mediated | tandfonline.comresearchgate.net |

| None | Phthalaldehydic acid, Hydrazine | Solvent-free, heat (20-60 min) | Highly atom-economic, catalyst- and solvent-free, high yield, simple purification | scispace.com |

| Palladium | 2-Halomethyl benzoates, Paraformaldehyde, Aryl hydrazines | One-pot reaction | Uses inexpensive carbon source, good yields for substituted phthalazinones | acs.org |

| Heteropolyacids (HPAs) | Phthalaldehydic acid, Phenyl hydrazines | Chloroform | Heterogeneous, recyclable catalyst, good yields | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Methylphthalazin 1 2h One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including 6-methylphthalazin-1(2H)-one. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For phthalazinone derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons, any substituent protons (like the methyl group in this compound), and the lactam NH proton. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. For instance, the lactam NH proton typically appears as a broad singlet at a downfield chemical shift, often around δ 12 ppm, due to deshielding effects and hydrogen bonding. Aromatic protons resonate in the region of δ 7.0-8.5 ppm, with their specific shifts and splitting patterns dictated by the substitution on the benzene (B151609) ring.

Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons. libretexts.org For example, vicinal coupling (³JHH) between adjacent aromatic protons typically ranges from 6-10 Hz. ucsd.edu Long-range couplings (⁴J) can also be observed, particularly meta-coupling in aromatic systems (1-3 Hz), which can aid in the assignment of proton signals. ucsd.eduorganicchemistrydata.org

Table 1: Representative ¹H NMR Data for Phthalazinone Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one | Lactam NH | ~12 | Broad Singlet | - |

| Chloromethyl CH₂ | 4.5-5.5 | Doublet | - | |

| 4-(Cyclohexylamino)-2-methylphthalazin-1(2H)-one | Aromatic H-8 | 8.47 | d | 7.2 |

| Aromatic H-5 | 7.57 | d | 7.0 | |

| NH | 4.22 | d | 5.7 |

Note: This table presents illustrative data from analogs to demonstrate typical chemical shifts and coupling patterns. Actual values for this compound may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. bhu.ac.in Given the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to simplify the signals to singlets, where each unique carbon atom gives a distinct peak. organicchemistrydata.org The chemical shifts in ¹³C NMR span a wider range than in ¹H NMR, typically 0-220 ppm. bhu.ac.in

For this compound, the carbonyl carbon (C=O) of the lactam ring is a key diagnostic signal, appearing significantly downfield in the range of δ 155-165 ppm. beilstein-journals.org Aromatic carbons resonate between δ 110-150 ppm, while the methyl carbon would appear in the aliphatic region, typically δ 10-40 ppm. bhu.ac.inchemguide.co.uk The specific chemical shifts provide valuable information for confirming the carbon framework and the presence of functional groups. bhu.ac.insydney.edu.au

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Phthalazinone Core Carbons

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Lactam) | 155 - 165 |

| Aromatic C (unsubstituted) | 120 - 135 |

| Aromatic C (substituted) | 130 - 150 |

Two-dimensional (2D) NMR experiments provide a deeper level of structural information by showing correlations between different nuclei. ucl.ac.ukwikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled to each other. ucl.ac.uklibretexts.org Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart, which is invaluable for tracing out the connectivity of proton networks within the molecule, such as the arrangement of substituents on the aromatic ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These are heteronuclear 2D techniques that correlate the chemical shifts of protons with the chemical shifts of directly attached carbons (¹JCH). wikipedia.orgsdsu.edu Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for unambiguous assignment of the carbon skeleton. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com HMBC is particularly powerful for connecting different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. sdsu.eduyoutube.com For example, the protons of the methyl group in this compound would show a correlation to the C6 carbon, confirming its position.

Phthalazinones can exist in two tautomeric forms: the lactam form and the lactim form. NMR spectroscopy is a powerful tool to investigate this tautomerism. encyclopedia.pub In the vast majority of cases, phthalazinone derivatives exist predominantly in the lactam form in solution, which is characterized by the presence of an N-H proton signal and a carbonyl carbon signal in the ¹H and ¹³C NMR spectra, respectively. beilstein-journals.org The absence of a signal for an O-H proton and the characteristic downfield shift of the carbonyl carbon provide strong evidence for the lactam structure. encyclopedia.pub In some instances, variable temperature NMR studies can be employed to investigate the equilibrium between tautomers, as the rate of interconversion can be temperature-dependent. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org

A key diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the lactam ring. spectroscopyonline.com This band is typically observed in the region of 1650-1670 cm⁻¹. The exact position of this absorption can be influenced by factors such as hydrogen bonding and conjugation. msu.edulmu.edu The presence of this intense band is a clear indicator of the lactam structure and is one of the most readily identifiable peaks in the spectrum. libretexts.org In addition to the carbonyl stretch, other characteristic bands include N-H stretching (around 3200-3600 cm⁻¹) and C-H stretching from the aromatic ring and methyl group (around 2850-3100 cm⁻¹). utdallas.eduvscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Lactam) | Stretch | 3200 - 3600 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

| C=O (Lactam) | Stretch | 1650 - 1670 | Strong, Sharp |

Detection of N-H Stretching Frequencies

Infrared (IR) spectroscopy is a fundamental tool for identifying the presence of the N-H bond in this compound and its derivatives. The stretching vibration of the N-H bond in the phthalazinone ring system typically appears in the region of 3100-3500 cm⁻¹. msu.edulibretexts.orguobabylon.edu.iq The exact position and shape of this absorption band can be influenced by factors such as hydrogen bonding and the presence of other functional groups within the molecule.

In the solid state, the N-H stretching frequency for phthalazinone derivatives is often observed as a broad band due to intermolecular hydrogen bonding. For instance, studies on various phthalazinone analogs have reported N-H stretching frequencies in the range of 3147 cm⁻¹ to 3379 cm⁻¹. jst.go.jp Specifically, the N-H stretching band for 1(2H)-phthalazinone has been observed at 3291 cm⁻¹ in IR and 3297 cm⁻¹ in µ-Raman spectra. researchgate.net For substituted phthalazinones, these values can shift. For example, a 4-(cyclohexylamino)-2-methylphthalazin-1(2H)-one derivative showed an N-H stretch at 3354 cm⁻¹, while a 4-{[2-(methylamino)ethyl]amino}phthalazin-1(2H)-one analog exhibited two bands at 3277 and 3229 cm⁻¹, corresponding to the different N-H groups. beilstein-journals.org

The following table summarizes the observed N-H stretching frequencies in various phthalazinone derivatives:

| Compound/Analog | N-H Stretching Frequency (cm⁻¹) | Reference(s) |

| 1(2H)-Phthalazinone | 3291 (IR), 3297 (µ-Raman) | researchgate.net |

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | 3310-3157 | mdpi.com |

| 4-(Cyclohexylamino)-2-methylphthalazin-1(2H)-one | 3354 | beilstein-journals.org |

| 4-{[2-(Methylamino)ethyl]amino}phthalazin-1(2H)-one | 3277, 3229 | beilstein-journals.org |

| 4-{[2-(Diethylamino)ethyl]amino}-2-methylphthalazin-1(2H)-one | 3344 | beilstein-journals.org |

| 2-Methyl-4-{[4-(trifluoromethyl)benzyl]amino}phthalazin-1(2H)-one | 3360 | beilstein-journals.org |

| Various Phthalazinone Derivatives | 3180-3230 | sapub.org |

| Phthalazinone Hydrazide Derivative | 3364, 3260, 3174 | jst.go.jp |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its analogs by analyzing their fragmentation patterns. Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M+), which can then break down into smaller, characteristic fragment ions. libretexts.orgacdlabs.com

The fragmentation of phthalazinone derivatives often involves cleavage of the bonds adjacent to the carbonyl group and the heterocyclic ring. libretexts.org For example, a study on 2-(2-hydroxyethyl)-4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one showed a molecular ion peak at m/z 314, with subsequent fragmentation peaks at m/z 302, 290, 276, and 248, indicating losses of small molecules and fragments from the parent structure. jpsbr.org The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. libretexts.org For instance, in one analog, the base peak was observed at m/z 129.9. sapub.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS has been used to confirm the elemental composition of newly synthesized phthalazinone derivatives. For example, in the characterization of 2-methyl-4-{[4-(trifluoromethyl)benzyl]amino}phthalazin-1(2H)-one, HRMS data was crucial for confirming the calculated molecular formula. beilstein-journals.org

The following table presents a selection of mass spectrometry data for various phthalazinone analogs:

| Compound/Analog | Molecular Ion (m/z) | Key Fragments (m/z) | Reference(s) |

| 2-(Benzyl)phthalazinethione | 252 | - | jst.go.jp |

| 4-(4-Methoxybenzyl)-2-((5-(2-oxopropyl)-1,3,5-oxadiazol-2-yl)methyl)phthalazin-1(2H)-one | 266 | - | jst.go.jp |

| 2-(2-Hydroxyethyl)-4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one | 314 | 302, 290, 276, 248 | jpsbr.org |

| 4-(Substituted)-2-(substituted)phthalazin-1(2H)-one | 463 | 462, 129.9 (base peak) | sapub.org |

| 4-(Substituted)-2-(substituted)phthalazin-1(2H)-one | 438 | 440 (M+2), 162 (base peak) | sapub.org |

| 2-Methyl-4-{[4-(trifluoromethyl)benzyl]amino}phthalazin-1(2H)-one | 314.1326 ([M+H]⁺) | - | beilstein-journals.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. libretexts.orgelte.hu The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. msu.edubioglobax.com In molecules like this compound, the π → π* and n → π* transitions are of primary interest. udel.edu The extended conjugation in the phthalazinone ring system results in characteristic absorption bands in the UV region. The position and intensity of these absorptions can be influenced by the solvent and the presence of substituents on the aromatic ring. For example, the UV-Vis spectra of phthalazinone derivatives often exhibit multiple absorption bands corresponding to the different electronic transitions within the molecule. jpsbr.org

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. sapub.org This method provides experimental evidence for the elemental composition of a newly synthesized compound, which is then compared with the calculated values based on the proposed molecular formula. The close agreement between the found and calculated percentages provides strong support for the proposed structure. Elemental analysis has been routinely employed in the characterization of a wide range of phthalazinone derivatives to verify their purity and composition. mdpi.comsapub.orgjst.go.jpjpsbr.org For a cocrystal of phthalazin-1(2H)-one, the elemental analysis results were: Found (Calculated): C 44.72 (44.81), H 2.39 (2.42), N 18.60% (18.66%). nih.gov

Integration of Experimental Spectroscopic Data with Computational Methods (e.g., Density Functional Theory) for Validation

The integration of experimental spectroscopic data with computational methods, particularly Density Functional Theory (DFT), offers a powerful approach for the validation of molecular structures and the interpretation of spectroscopic results. researchgate.net DFT calculations can be used to predict molecular geometries, vibrational frequencies (IR), and NMR chemical shifts. youtube.com By comparing the calculated spectra with the experimental data, a more detailed and confident assignment of the observed spectroscopic features can be achieved. For instance, DFT calculations at the B3LYP/6-311+G(**) level have been used to interpret the vibrational spectra of related heterocyclic compounds, showing good agreement between the observed and calculated frequencies. researchgate.net This integrated approach has been successfully applied to the study of various nitrogen-containing heterocyclic compounds, providing deeper insights into their structural and electronic properties. elsevierpure.com

Mechanistic Investigations into the Biological Activities of Phthalazin 1 2h One Derivatives

Enzyme Inhibition Mechanisms

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, genome stability, and programmed cell death. jst.go.jp PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. jst.go.jpresearchgate.net Phthalazinone derivatives have been extensively developed as potent PARP inhibitors, with Olaparib (B1684210) being a clinically approved example. jst.go.jpnih.govjst.go.jp

The inhibitory mechanism of phthalazinone-based PARP inhibitors involves their structural mimicry of the NAD+ binding site of the enzyme. By occupying this site, they prevent the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs). jst.go.jp The accumulation of unrepaired SSBs leads to the formation of double-strand breaks during DNA replication, which are lethal to cancer cells deficient in homologous recombination repair pathways. researchgate.net

Research has focused on synthesizing novel phthalazinone derivatives to improve potency and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that the inhibitory activities are related to the type of substituents and the length of the alkyl chain connecting the aromatic rings. nih.govjst.go.jp For instance, certain compounds have demonstrated greater inhibitory activity than the lead compound, Olaparib. jst.go.jptandfonline.com

| Compound | PARP1 IC₅₀ (nM) | Intracellular PARylation EC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 23 | 3.24 | 0.47 | jst.go.jp |

| Olaparib | - | - | jst.go.jp |

| Compound B1 | Potent (exact value not specified) | - | tandfonline.com |

| Compound B16 | 7.8 | - | tandfonline.com |

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of these enzymes can lead to various therapeutic effects, and phthalazinone derivatives have been identified as potent PDE inhibitors. asm.orgacs.org Specifically, they have shown promise as antitrypanosomatid agents by targeting the PDEs of parasites like Trypanosoma cruzi. asm.orgnih.gov

The mechanism of action involves the elevation of intracellular cAMP levels within the parasite, which leads to detrimental physiological effects. asm.orgnih.gov For example, the tetrahydrophthalazinone derivative NPD-008 has been shown to increase cAMP levels in T. cruzi, causing osmotic distress and autophagy-like cell death. asm.org Conformational analysis of phthalazine (B143731) PDE IV inhibitors suggests that a planar and rigid conformation of substituents on the phthalazine core favors inhibitory activity. nih.gov

| Parameter | Value (µM) | Reference |

|---|---|---|

| EC₅₀ (different forms and strains) | 6.6 - 39.5 | asm.org |

Aldose reductase is an enzyme of the aldo-keto reductase superfamily that plays a key role in the polyol pathway, converting glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to diabetic complications such as neuropathy, retinopathy, and cataracts. nih.govnih.gov Phthalazinone derivatives, such as Zopolrestat, have been investigated as aldose reductase inhibitors (ARIs) to prevent these complications. nih.govnih.gov The inhibitory mechanism of these compounds involves binding to the active site of the aldose reductase enzyme, preventing the reduction of glucose. pku.edu.cn The development of potent and selective ARIs is a key research objective to minimize off-target effects. pku.edu.cnrsc.org

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the synaptic signal. yildiz.edu.trnih.gov Inhibitors of AChE are the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. epa.gov A series of phthalazin-1(2H)-one derivatives have been designed and synthesized as novel cholinesterase inhibitors. researchgate.netrsc.org

These compounds are designed as analogues of the approved drug Donepezil (B133215). researchgate.net Molecular docking studies suggest that the most active phthalazinone derivatives bind to the same site as Donepezil on the AChE enzyme. researchgate.netrsc.org Structure-activity relationship studies have revealed that specific structural modifications on the phthalazinone scaffold significantly influence the inhibitory potency and selectivity against AChE over Butyrylcholinesterase (BuChE). researchgate.netrsc.org For instance, compounds 1f, 1h, and 1j from one study showed IC₅₀ values in the low micromolar or submicromolar range. rsc.org

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1d | In µM range | In µM range | rsc.org |

| 1f | Low micromolar/submicromolar | - | rsc.org |

| 1h | Low micromolar/submicromolar | - | rsc.org |

| 1j | Low micromolar/submicromolar | - | rsc.org |

| 8c | 63% inhibition at 100 µM | - | gazi.edu.tr |

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. researchgate.netd-nb.info Overexpression of these kinases is common in many human cancers, making them attractive targets for cancer therapy. researchgate.net A novel class of Aurora kinase inhibitors based on a phthalazinone pyrazole (B372694) scaffold has been developed. researchgate.netacs.org

These compounds have shown high potency and, in some cases, significant selectivity for Aurora-A over Aurora-B, which is a desirable trait to minimize toxicity associated with Aurora-B inhibition. researchgate.netacs.org For example, a series of phthalazinone pyrazoles displayed over 1000-fold selectivity for Aurora-A. researchgate.net The mechanism involves binding to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and leading to mitotic arrest and apoptosis in proliferating tumor cells. researchgate.netacs.org Crystal structures of these inhibitors in complex with Aurora-A have revealed key hydrogen bonding interactions with the hinge region of the enzyme. researchgate.netresearchgate.net

| Compound | Aurora-A IC₅₀ (µM) | Reference |

|---|---|---|

| P-6 | 0.18 ± 0.05 | d-nb.info |

| P-20 | 0.22 ± 0.08 | d-nb.info |

| VX-680 (Control) | 0.11 ± 0.03 | d-nb.info |

| 12c | Potent antiproliferation (IC₅₀ 2.2-4.6 µM against cell lines) | researchgate.net |

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is the first enzyme in the biosynthetic pathway of branched-chain amino acids (isoleucine, leucine, and valine) in plants and microorganisms. nih.govucanr.edumdpi.com This pathway is absent in animals, making AHAS an ideal target for herbicides. ucanr.edunih.gov A series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives have been designed and synthesized as novel AHAS inhibitors. nih.gov

These compounds act by blocking the substrate channel of the enzyme, preventing the biosynthesis of essential amino acids and leading to plant death. nih.govnih.gov Several of these synthesized methylphthalazin-1-one derivatives displayed good enzyme inhibition activity, with Kᵢ values comparable to known AHAS inhibitors. nih.gov Subsequent bioassays confirmed that these compounds exhibit typical symptoms of AHAS-inhibiting herbicides and show high, broad-spectrum herbicidal activities. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. nih.govyoutube.com The enzyme has two main isoforms, COX-1, which is involved in homeostatic functions, and COX-2, which is induced during inflammation. litfl.com Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

A series of novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. nih.gov Several of these compounds demonstrated significant anti-inflammatory effects. Notably, compounds 4 , 5 , and 8b from this series were identified as potent and selective inhibitors of the COX-2 enzyme, while showing no activity against COX-1. nih.gov This selectivity suggests a promising profile for these derivatives as safer anti-inflammatory agents. nih.gov

Table 1: COX-2 Inhibitory Activity of Selected Phthalazinone Derivatives

| Compound | COX-2 Inhibition (IC50, µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|

| 4 | Potent | Selective |

| 5 | Potent | Selective |

| 8b | Most Potent | Selective |

| Celecoxib (Standard) | Potent | Selective |

Data sourced from a study on 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives. nih.gov

5-Lipoxygenase (LOX-5) Inhibition

The 5-lipoxygenase (5-LOX) enzyme is another critical player in the arachidonic acid metabolic cascade, responsible for the production of leukotrienes. nih.govmdpi.com Leukotrienes are potent pro-inflammatory mediators involved in various inflammatory diseases, including asthma. nih.govbiorxiv.org Dual inhibition of both COX and 5-LOX pathways is considered a promising approach to develop anti-inflammatory drugs with a broader spectrum of activity and potentially a better safety profile, as it may mitigate some of the cardiovascular and gastrointestinal risks associated with selective COX-2 inhibitors. biorxiv.orgnih.gov

While the primary focus of many studies on phthalazinone derivatives has been on COX inhibition, the investigation into their effects on the 5-LOX pathway is also of significant interest. Research into various chemical scaffolds has shown that it is possible to design molecules with dual inhibitory capacity. For instance, studies on other heterocyclic compounds have identified derivatives with potent 5-LOX inhibitory effects. nih.gov Although specific data on 6-methylphthalazin-1(2H)-one's direct inhibition of 5-LOX is not detailed in the provided search results, the broader interest in dual COX/LOX inhibitors suggests this as a potential area for future investigation of phthalazinone derivatives. nih.gov

Receptor Modulation and Antagonism/Agonism

Beyond enzyme inhibition, phthalazinone derivatives have been shown to interact with various G protein-coupled receptors (GPCRs) and other receptor types, acting as antagonists or modulators.

α1-Adrenoceptor Antagonism

The phthalazinone nucleus is a known scaffold for compounds that can interact with adrenoceptors. researchgate.net While specific studies detailing the α1-adrenoceptor antagonism of this compound were not found, the general class of phthalazinone derivatives has been explored for such activity. This antagonistic action can lead to vasodilation and is a mechanism used by some antihypertensive drugs.

Androgen Receptor Antagonism

The androgen receptor (AR) is a nuclear receptor that plays a crucial role in the development and progression of prostate cancer. Antagonism of this receptor is a key therapeutic strategy. The versatility of the phthalazinone scaffold has led to its investigation in the context of nuclear receptor ligands. researchgate.net However, specific research focusing on this compound or its direct derivatives as androgen receptor antagonists is not prominently featured in the available literature.

A3 Adenosine (B11128) Receptor Modulation

Phthalazinone derivatives have been developed as ligands for adenosine receptors. researchgate.net These receptors are involved in a wide range of physiological processes, and their modulation can have therapeutic effects in various diseases. The specific interaction of this compound with the A3 adenosine receptor subtype would require further dedicated investigation to elucidate its potential modulatory effects.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The phthalazinone scaffold has been identified as a promising framework for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. mdpi.com EGFR is a crucial membrane-bound tyrosine kinase receptor that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and tumor formation, particularly in cancers such as breast, colon, and ovarian cancer. semanticscholar.org

Research has focused on synthesizing novel phthalazine-based hydrazide derivatives aimed at targeting EGFR. In one study, a series of new compounds were developed and tested for their EGFR inhibitory activity. The findings demonstrated that certain derivatives possess significant potential to inhibit the enzyme. For instance, compounds 11d and 12c from this series showed noteworthy inhibitory capabilities. semanticscholar.org

These findings underscore the potential of the phthalazine core structure in designing selective agents for cancers where EGFR signaling plays a pivotal role. semanticscholar.orgnih.gov

Table 1: EGFR Inhibitory Activity of Selected Phthalazine Derivatives

| Compound | IC₅₀ (nM) | Enzyme Inhibition (%) |

|---|---|---|

| 11d | 79.6 | 92.9 |

| 12c | 65.4 | 96.2 |

Data sourced from in vitro EGFR enzyme inhibition assays. semanticscholar.org

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activation

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a key role in regulating adipogenesis, glucose metabolism, and fatty acid storage. nih.gov While compounds that activate PPARγ have been investigated for various therapeutic applications, the direct activation of this receptor by phthalazin-1(2H)-one derivatives is not well-documented in the current scientific literature.

Research into PPARγ agonists has often focused on other structurally related heterocyclic compounds. For example, studies have been conducted on phthalide (B148349) derivatives and N-substituted phthalimide (B116566) derivatives as potential PPARγ ligands. nih.govnih.gov These investigations have explored how modifications to the phthalimide structure can influence PPARγ agonistic activity. nih.gov However, specific research detailing the interaction between the phthalazinone scaffold and the PPARγ receptor is limited, and this remains an area for potential future investigation.

Anti-Proliferative and Anticancer Mechanisms

The anti-proliferative and anticancer properties of phthalazin-1(2H)-one derivatives are attributed to a variety of complex cellular mechanisms. These compounds have been shown to interfere with fundamental processes required for cell division and survival, such as DNA replication and protein degradation, and to modulate key signaling pathways involved in cancer progression.

Interference with DNA Topoisomerase Activity

One of the significant anticancer mechanisms of phthalazinone derivatives is their ability to interfere with DNA topoisomerase enzymes, particularly Topoisomerase II (Topo II). mdpi.comacs.org Topo II is essential for managing DNA tangling during replication and transcription, making it a critical target for antineoplastic agents. researchgate.net

Several studies have confirmed that novel series of phthalazine derivatives act as both Topo II inhibitors and DNA intercalators, meaning they can insert themselves into the DNA structure, disrupting its processes. nih.govacs.org In vitro testing of newly synthesized compounds revealed potent cytotoxic activity against various cancer cell lines. nih.govacs.org The most active of these compounds were evaluated for their direct inhibitory effect on the Topo II enzyme, with several demonstrating inhibitory concentrations at the micromolar level. acs.org For example, oxadiazol-phthalazinone derivatives have been shown to reduce the expression of Topo II by 46–56% in investigated cell lines. researchgate.net

Table 2: Topoisomerase II Inhibitory Activity of Selected Phthalazine Derivatives

| Compound | IC₅₀ (µM) vs. Topo II | Reference Drug (Doxorubicin) IC₅₀ (µM) |

|---|---|---|

| 8b | 8.91 ± 0.77 | 9.65 ± 0.77 |

| 9d | 7.02 ± 0.54 | 9.65 ± 0.77 |

| 14a | 7.64 ± 0.66 | 9.65 ± 0.77 |

Data represents the concentration required for 50% inhibition of Topo II activity. nih.gov

Modulation of Proteasome Function

The ubiquitin-proteasome pathway is a critical cellular system responsible for the degradation of abnormal or short-lived proteins, thereby maintaining cellular health and regulating processes like cell cycle control and apoptosis. Inhibition of the proteasome can lead to the accumulation of regulatory proteins that trigger programmed cell death in cancer cells.

The phthalazinone scaffold has been identified in scientific reviews as a structural foundation for the development of novel proteasome inhibitors. acs.org This suggests that derivatives of phthalazinone may exert some of their anticancer effects by modulating the function of this essential cellular machinery. However, while the potential for this mechanism is recognized, detailed studies and specific data on phthalazinone derivatives acting as direct proteasome inhibitors are not extensively covered in the available literature.

Targeting the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and tissue maintenance, and its inappropriate activation is linked to the development and progression of several cancers, including medulloblastoma and basal cell carcinoma. The phthalazine structure has served as a template for potent inhibitors of this pathway.

Researchers have designed and synthesized optimized phthalazine compounds that act as novel Hedgehog signaling pathway inhibitors. These derivatives were developed by modifying known inhibitors to improve potency. In vitro Gli-luciferase assays, which measure the activity of a key transcription factor in the Hh pathway, demonstrated that many of the new derivatives have potent inhibitory activity, with IC₅₀ values in the nanomolar range.

One particularly potent compound, 23b , emerged from these studies, showing significantly higher potency than both the lead compound Taladegib and the marketed drug Vismodegib. This highlights the effectiveness of the phthalazine scaffold in designing targeted Hh pathway antagonists.

Table 3: Hedgehog Pathway Inhibitory Activity of Selected Compounds

| Compound | IC₅₀ (nM) |

|---|---|

| 23b | 0.17 |

| Taladegib (Lead Compound) | ~5.95 |

| Vismodegib (Marketed Drug) | ~3.91 |

Data from in vitro Gli-luciferase assays.

Inhibition of P-glycoprotein

P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer. It actively transports a wide range of chemotherapy drugs out of cancer cells, reducing their intracellular concentration and effectiveness.

In a comprehensive review of the anticancer activities of phthalazinone derivatives, the inhibition of P-glycoprotein was listed as one of the potential mechanisms of action for this class of compounds. acs.org This suggests that certain phthalazinone analogues may function as MDR modulators, potentially restoring the efficacy of conventional anticancer drugs. Despite this mention, specific research and empirical data detailing the direct inhibition of P-gp by phthalazinone derivatives are limited in the currently reviewed scientific literature, indicating a need for further investigation in this area.

Induction of Apoptosis and Endoplasmic Reticulum Stress Modulation

Phthalazinone derivatives have been identified as potent inducers of apoptosis, a programmed cell death pathway that is crucial for eliminating cancerous cells. Research indicates that these compounds can trigger apoptosis through multiple molecular pathways.

One key mechanism involves the activation of the extrinsic apoptosis pathway. A novel phthalazinone derivative, compound 5832, has been shown to activate apoptotic signaling by increasing the expression of death receptor 5 (DR5). This leads to the targeted eradication of hepatocytes positive for the Hepatitis B virus core antigen (HBcAg).

Furthermore, other derivatives, such as certain oxadiazol-phthalazinones, engage the intrinsic apoptotic pathway. These compounds have been observed to elevate the expression of the tumor suppressor protein p53 and activate caspase 3. The p53 protein plays a central role in cell cycle regulation and apoptosis, and its activation can halt the proliferation of cancer cells and initiate their destruction. Caspase 3 is a critical executioner caspase that, once activated, dismantles the cell, leading to apoptotic cell death.

While the role of phthalazinone derivatives in inducing apoptosis is well-documented, their specific mechanisms for modulating endoplasmic reticulum (ER) stress are still under investigation.

Inhibition of Aβ 1-42 Aggregation

The aggregation of amyloid-beta (Aβ) peptides, particularly Aβ 1-42, is a primary pathological hallmark of Alzheimer's disease. Phthalazinone derivatives have demonstrated the ability to modulate this aggregation process through different mechanisms, highlighting their potential as therapeutic agents for neurodegenerative disorders.

Certain 2,3-dihydrophthalazine-1,4-dione derivatives have been found to accelerate the aggregation of Aβ42 into non-toxic species. ias.ac.in A study focusing on a fluorinated derivative, Phz 4, revealed that it interacts with the Aβ42 peptide, possibly through hydrophobic and halogen interactions, and promotes the formation of large, reorganized, and random aggregates. ias.ac.in These transformed aggregates were found to be significantly less toxic to neuronal cells compared to the typical fibrillar amyloid plaques. ias.ac.in

Conversely, other phthalazinone derivatives act as direct inhibitors of Aβ aggregation. Specific compounds, such as 6c and 6h, have shown potent inhibitory activity against the formation of amyloid-β plaques, outperforming some existing Alzheimer's disease medications in preclinical studies. researchgate.net These findings suggest that the phthalazinone scaffold can be modified to either prevent the formation of toxic Aβ oligomers and fibrils or to channel the aggregation process towards non-pathogenic endpoints. ias.ac.inresearchgate.net

Antimicrobial and Antifungal Mechanisms

Phthalazinone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, functioning both as standalone agents and as synergistic enhancers of existing drugs.

The antimicrobial spectrum of phthalazinones includes activity against various Gram-positive and Gram-negative bacteria as well as pathogenic fungi. A naturally occurring derivative, amycophthalazinone A, isolated from a lichen-associated actinobacterium, showed potent inhibitory activity against Staphylococcus aureus, Salmonella typhi, and Candida albicans with Minimum Inhibitory Concentration (MIC) values of 32, 32, and 64 μg/mL, respectively. nih.gov

Synthetic derivatives have also shown promise. The compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibited remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. While the precise molecular targets are still being elucidated for many derivatives, some studies suggest that their cytotoxic properties, potentially through mechanisms like apoptosis induction, contribute to their antimicrobial effects. acs.org For instance, molecular docking studies on certain phthalazinedione derivatives suggest they may act by inhibiting vascular endothelial growth factor receptor II (VEGFR2), a mechanism primarily studied in cancer that could also impact microbial pathogens. acs.org

| Compound | Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| Amycophthalazinone A | Staphylococcus aureus | 32 | nih.gov |

| Salmonella typhi | 32 | nih.gov | |

| Candida albicans | 64 | nih.gov |

One of the most significant findings in the antifungal application of phthalazinones is their powerful synergistic effect when combined with azole antifungals like fluconazole (B54011). nih.gov This synergy is particularly effective against resistant strains of Candida albicans. nih.gov

The mechanism behind this synergy involves overcoming a common fungal resistance strategy: drug efflux. Phthalazinone analogues have been shown to enhance the efficacy of fluconazole by acting as chemosensitizing agents. They are believed to interfere with the function of fungal ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which are cellular pumps that actively expel antifungal drugs from the cell. By inhibiting these efflux pumps, the phthalazinone derivatives allow fluconazole to accumulate inside the fungal cell to a therapeutic concentration, thereby restoring its antifungal activity. This approach not only enhances the potency of existing drugs but also holds the potential to reverse clinical resistance in fungal pathogens. nih.gov

Anti-inflammatory Pathways (e.g., Inhibition of Nitric Oxide and Tumor Necrosis Factor-α Production, NF-kB Pathway Modulation)

Phthalazinone derivatives have been investigated for their anti-inflammatory properties, which are primarily mediated through the inhibition of key inflammatory enzymes and cytokines.

A significant anti-inflammatory mechanism of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and swelling. A series of novel 4-aryl-2(1H)-phthalazinone derivatives were designed as selective COX-2 inhibitors. Several of these compounds demonstrated potent anti-inflammatory activity comparable to the standard drug celecoxib, with the added benefit of a better gastric safety profile. nih.gov

In addition to COX-2 inhibition, certain phthalazinone derivatives can suppress the production of pro-inflammatory cytokines. Studies on benzylamine-substituted phthalazinones have shown their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a critical cytokine involved in systemic inflammation and the acute phase reaction. By downregulating the production of TNF-α, these compounds can effectively reduce the inflammatory cascade. While the inhibition of TNF-α and COX-2 by phthalazinone derivatives is established, their direct role in modulating other pathways, such as nitric oxide production or NF-kB signaling, requires further specific investigation.

Neuroprotective Mechanisms

Phthalazin-1(2H)-one derivatives have emerged as a significant class of heterocyclic compounds in drug discovery, demonstrating a wide array of pharmacological activities. nih.gov Among these, their potential for neuroprotection is an area of growing interest, particularly in the context of multifactorial neurodegenerative diseases like Alzheimer's. eurekaselect.com The neuroprotective effects of these compounds are believed to stem from their ability to interact with multiple biological targets, a departure from the traditional "one drug-one target" approach. eurekaselect.com

One of the primary mechanisms through which phthalazin-1(2H)-one derivatives are thought to exert their neuroprotective effects is through the inhibition of Poly (ADP-ribose) polymerases-1 (PARP-1). eurekaselect.com Overactivation of PARP-1 is implicated in the pathogenesis of neurodegenerative disorders, and its inhibition is considered a potential therapeutic strategy. eurekaselect.com By targeting PARP-1, these compounds can potentially mitigate neuronal damage.

Furthermore, some phthalazinone derivatives have been designed as multifunctional agents, incorporating pharmacophores that also target other key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). eurekaselect.com This multi-target approach allows for a broader therapeutic impact. The phthalazin-1(2H)-one core is considered a privileged scaffold in medicinal chemistry due to its versatility in generating compounds with diverse biological activities. nih.govresearchgate.netnih.gov

Research into specific derivatives has provided insights into their neuroprotective potential. For instance, a novel series of phthalazinone derivatives was synthesized and evaluated for their PARP-1 inhibitory activity. researchgate.net Among these, certain compounds displayed potent inhibition of the PARP-1 enzyme, highlighting the potential of this chemical scaffold in developing neuroprotective agents. researchgate.net

The neuroprotective strategies involving these compounds align with broader goals in the field, which include preventing neuronal cell death, maintaining cognitive and motor functions, and ultimately improving the quality of life for individuals with neurological conditions. openaccessjournals.com The development of phthalazin-1(2H)-one derivatives as neuroprotective agents represents a promising avenue of research, leveraging their unique chemical properties to address the complex nature of neurodegenerative diseases.

Detailed Research Findings